molecular formula C20H21N5O2 B2467189 N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034230-92-5

N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2467189
CAS RN: 2034230-92-5
M. Wt: 363.421
InChI Key: UVNZWMCIIDFRQN-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, commonly known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of oxalamides and has been shown to exhibit potent activity against a variety of biological targets.

Scientific Research Applications

Crystal Structure Analysis

The compound's relevance in crystal structure analysis is notable, particularly in the study of lysine-specific demethylase 1 (LSD1). LSD1 is crucial in the maintenance of cancer stem cell properties. The crystal structure of LSD1 complexed with a reversible inhibitor containing a 4-piperidinylmethoxy group, a 4-methylphenyl group, and a 4-cyanophenyl group on a pyridine ring, similar in structure to N1-(2-cyanophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, has been analyzed. This research is significant for understanding the binding mode of such compounds, potentially aiding in the design of more potent LSD1 inhibitors for cancer treatment (Niwa et al., 2018).

Glycine Transporter 1 Inhibition

Research into glycine transporter 1 (GlyT1) inhibitors has identified compounds structurally similar to this compound. These compounds have shown potent GlyT1 inhibitory activity and favorable pharmacokinetics profiles, impacting the concentration of glycine in the cerebrospinal fluid. Such studies contribute to the development of therapeutics targeting neurological and psychiatric disorders (Yamamoto et al., 2016).

Anti-Angiogenic and DNA Cleavage Studies

N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which are structurally related to this compound, have been synthesized and analyzed for their anti-angiogenic properties and DNA cleavage abilities. These studies are critical for understanding the potential of such compounds as anticancer agents due to their effects on angiogenesis and DNA interactions (Kambappa et al., 2017).

Coordination Polymer Synthesis

The compound has been used in the synthesis of coordination polymers, like Cu(II) complexes, where its role in forming chain structures and intermolecular interactions has been studied. This research is important for developing new materials with potential applications in various fields such as catalysis and materials science (Kuai et al., 2014).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c21-13-16-3-1-2-4-18(16)24-20(27)19(26)23-14-15-7-11-25(12-8-15)17-5-9-22-10-6-17/h1-6,9-10,15H,7-8,11-12,14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNZWMCIIDFRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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